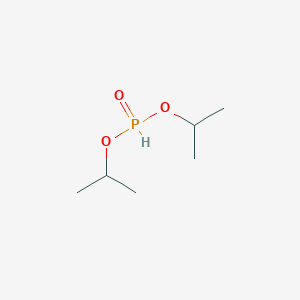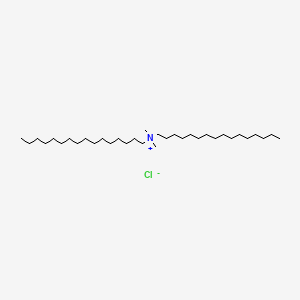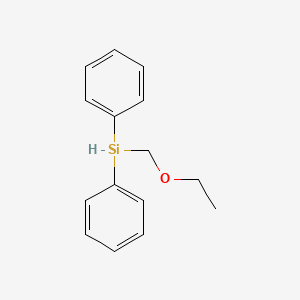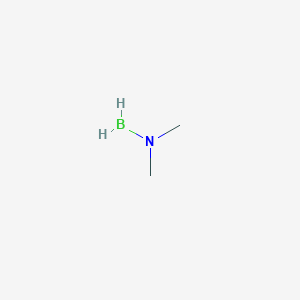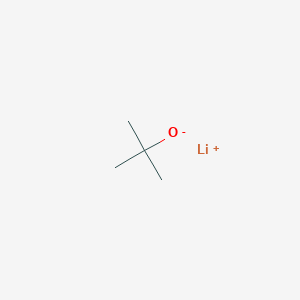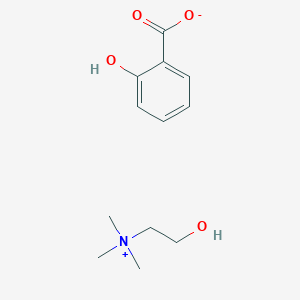![molecular formula C14H9F3NNaO2 B7820915 sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)
sodium;2-[3-(trifluoromethyl)anilino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;2-[3-(trifluoromethyl)anilino]benzoate” is known as L-Arginine. L-Arginine is an amino acid that plays a crucial role in various physiological processes. It is a substrate for the synthesis of proteins and is involved in the production of nitric oxide, a molecule that helps in the regulation of blood flow, immune function, and neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
L-Arginine can be synthesized through several methods, including chemical synthesis and fermentation. One common method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-Arginine typically involves microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process is optimized to maximize yield and purity, and the product is then purified through crystallization and other separation techniques.
化学反应分析
Types of Reactions
L-Arginine undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine.
Substitution: L-Arginine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric oxide synthase and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products
Oxidation: Nitric oxide and citrulline.
Reduction: Agmatine.
Substitution: Various substituted arginine derivatives.
科学研究应用
L-Arginine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Studied for its role in cellular metabolism and signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune disorders, and wound healing.
Industry: Used in the production of dietary supplements and as a food additive.
作用机制
L-Arginine exerts its effects primarily through its role as a substrate for nitric oxide synthase, which converts L-Arginine to nitric oxide and citrulline. Nitric oxide is a signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. L-Arginine also serves as a precursor for the synthesis of other important molecules, such as creatine and polyamines.
相似化合物的比较
L-Arginine can be compared with other amino acids and nitric oxide donors:
L-Citrulline: Another amino acid involved in the nitric oxide cycle. Unlike L-Arginine, L-Citrulline is not a direct substrate for nitric oxide synthase but can be converted to L-Arginine in the body.
Agmatine: A derivative of L-Arginine with potential neuroprotective and antidepressant effects.
Nitroglycerin: A nitric oxide donor used in the treatment of angina. Unlike L-Arginine, nitroglycerin directly releases nitric oxide without the need for enzymatic conversion.
L-Arginine is unique in its dual role as both a proteinogenic amino acid and a precursor for nitric oxide synthesis, making it a versatile compound in both biological and industrial contexts.
属性
IUPAC Name |
sodium;2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.Na/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h1-8,18H,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGSBBHKCUSBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
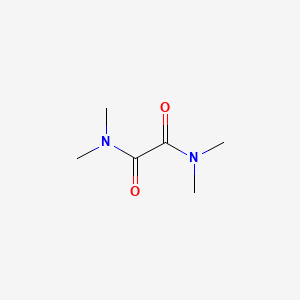
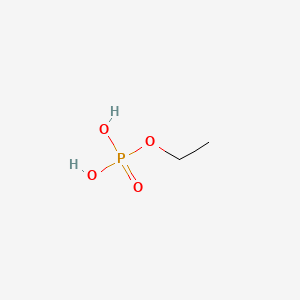
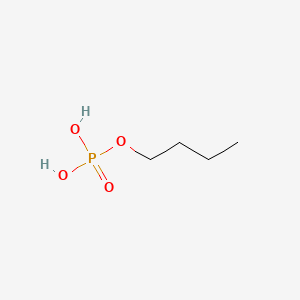
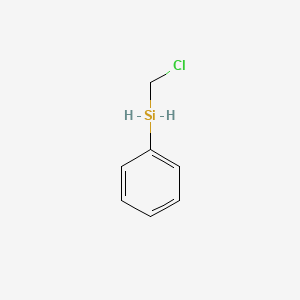
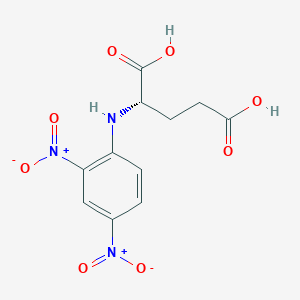
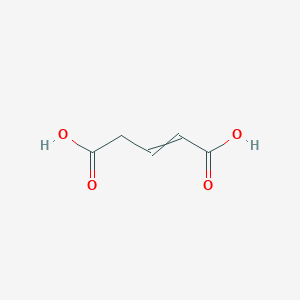
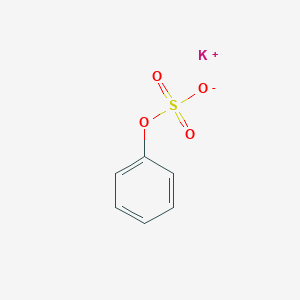
![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)
